4-bromo-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Description
4-Bromo-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a sulfonamide derivative featuring a thiazolo[5,4-b]pyridine core, a brominated benzenesulfonamide group, and a 2-methylphenyl substituent. This compound belongs to a class of heterocyclic molecules designed for therapeutic applications, particularly as kinase inhibitors targeting enzymes like c-KIT . Its synthesis likely involves Suzuki-Miyaura cross-coupling to assemble the thiazolo[5,4-b]pyridine scaffold, followed by sulfonylation of the aniline intermediate . The bromine atom at the para position of the benzenesulfonamide group enhances hydrophobicity and may influence binding affinity in enzymatic pockets .
Properties
IUPAC Name |
4-bromo-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O2S2/c1-12-4-5-13(18-22-16-3-2-10-21-19(16)26-18)11-17(12)23-27(24,25)15-8-6-14(20)7-9-15/h2-11,23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTPHWMLTMUFFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the thiazolo[5,4-b]pyridine core: This can be achieved through the annulation of a thiazole ring to a pyridine derivative.
Bromination: Introduction of the bromine atom at the desired position on the aromatic ring.
Sulfonamide formation: Coupling of the brominated thiazolo[5,4-b]pyridine with a benzenesulfonamide derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other substituents through nucleophilic or electrophilic substitution.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling reactions: The sulfonamide group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted thiazolo[5,4-b]pyridine derivatives.
Scientific Research Applications
Based on the search results, here's what is known about the compound 4-bromo-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide:
Basic Information
- Common Name: this compound .
- CAS Number: 896679-74-6 .
- Molecular Weight: 460.4 .
- Molecular Formula: .
Related Compounds and Applications
While there is no direct information about the applications of this compound, the search results provide information on related compounds and their applications, particularly those containing thiazole and thiazolo[5,4-b]pyridine moieties:
- Thiazoles: Thiazoles are an important heterocycle in chemistry, possessing aromatic properties due to the movement of pi () electrons within the ring . They can undergo various reactions and affect biochemical pathways, enzymes, and receptors in biological systems . Medicinal chemists explore thiazole-bearing compounds to develop therapeutic agents .
- Thiazolo[5,4-b]pyridine: This scaffold is synthesized using 3-amino-5-bromo-2-chloropyridine and potassium thiocyanate . Functionalization at the 5-position of thiazolo[5,4-b]pyridine can target the ATP-binding site of BCR-ABL, RAF, and VEGFR2 . Research has also explored functionalization at the 6-position to identify novel c-KIT inhibitors .
- Potential Applications of Thiazole-Containing Compounds:
- Anticonvulsants: Thiazole derivatives have shown anticonvulsant properties .
- Anticancer Agents: Thiazoles have demonstrated anticancer activity against various cancer cell lines .
- Antibacterial Agents: Thiazole derivatives can possess antibacterial efficacy against a spectrum of microbiological species .
- Synthesis of Thiazolo[5,4-b]pyridines: These compounds can be synthesized in one step from a chloronitropyridine and thioamide or thiourea .
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, as a histamine H3 receptor antagonist, it binds to the receptor and inhibits its activity, which can modulate various physiological processes .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
a. Halogen Substitutions (Br vs. Cl):
- 4-Chloro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS: 863500-70-3) shares the same scaffold but replaces bromine with chlorine.
- Impact on Activity : Bromine’s larger van der Waals radius may improve hydrophobic interactions in enzyme pockets, as seen in c-KIT inhibitors where bulky groups like 3-(trifluoromethyl)phenyl enhance activity (e.g., compound 6h, IC50 = 9.87 µM) .
b. Sulfonamide Modifications:
- N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide (CAS: 863595-16-8) replaces the benzenesulfonamide with a thiophene-sulfonamide.
- Methanesulfonamide Derivatives : Compounds like N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide (CAS: 912624-95-4) lack aromaticity in the sulfonamide group, likely reducing binding affinity due to weaker hydrophobic and electronic interactions .
c. Core Heterocycle Variations:
- 4-((5-Cyano-4-(4-methyl-2-(methylamino)thiazol-5-yl)-pyrimidin-2-yl)amino)benzenesulfonamide (compound 2 in ) features a pyrimidine-thiazole core instead of thiazolo[5,4-b]pyridine. The pyrimidine ring’s planar structure may alter binding geometry, though sulfonamide positioning remains critical for activity .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 4-Chloro Analog (CAS: 863500-70-3) | Compound 6h (3-CF3-phenyl) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~415.9 | 397.4 | ~450 (estimated) |
| LogP (Predicted) | ~3.5 | ~3.0 | ~4.2 |
| Solubility | Low (hydrophobic Br) | Moderate | Very low |
| Enzymatic IC50 (c-KIT) | Not reported | Not reported | 9.87 µM |
Key Observations :
- Bromine increases lipophilicity (higher LogP), which may improve membrane permeability but reduce aqueous solubility.
- The 3-trifluoromethyl group in 6h offers a balance of hydrophobicity and electronic effects, though steric bulk may limit solubility .
Biological Activity
4-bromo-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that has gained attention in medicinal chemistry due to its diverse pharmacological properties. This compound features a thiazolo[5,4-b]pyridine moiety linked to a phenyl ring and a benzenesulfonamide group, contributing to its unique biological profile. Its potential as an inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme vital for cellular functions such as growth and survival, positions it as a promising candidate for therapeutic applications, particularly in oncology and inflammation.
- Molecular Formula :
- Molecular Weight : 460.4 g/mol
- CAS Number : 896679-74-6
Inhibition of PI3K
Research indicates that this compound exhibits significant inhibitory activity against PI3K. This inhibition can lead to reduced cell proliferation and survival, making it a potential candidate for cancer treatment. The compound's structure, particularly the positioning of the bromine atom and the thiazole ring, enhances its binding affinity to the enzyme, thereby increasing its efficacy as an inhibitor .
Pharmacokinetics
A study exploring the interaction of this compound with human serum albumin (HSA) revealed important insights into its pharmacokinetic properties. The binding affinity of the compound to HSA was found to be moderate to strong, indicating that it may have favorable distribution characteristics in the bloodstream. However, potential hepatotoxicity and interactions with cytochrome P450 enzymes were also noted, emphasizing the need for further investigation into its safety profile .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value significantly lower than that of standard chemotherapeutic agents like doxorubicin in both Bcl-2 Jurkat and A-431 cell lines, suggesting its potential as an effective anticancer agent .
Antimicrobial Properties
The thiazolo[5,4-b]pyridine scaffold has been associated with antimicrobial activity. Preliminary investigations into this compound's efficacy against bacterial strains indicated promising results, warranting further exploration into its potential use as an antimicrobial agent .
Structure-Activity Relationship (SAR)
The unique structural features of this compound contribute significantly to its biological activity. The presence of bromine at the para position relative to the sulfonamide group enhances its reactivity and interaction with biological targets compared to other similar compounds. SAR studies suggest that modifications in the thiazole ring and phenyl substituents can lead to variations in potency and selectivity against different biological targets .
Data Table: Comparative Biological Activity
| Compound Name | Molecular Weight | PI3K Inhibition | Cytotoxicity IC50 (µM) | Antimicrobial Activity |
|---|---|---|---|---|
| This compound | 460.4 g/mol | Yes | <10 (vs Doxorubicin) | Promising |
| Similar Thiazole Derivative A | 450.3 g/mol | No | >20 | Moderate |
| Similar Thiazole Derivative B | 455.0 g/mol | Yes | <15 | Weak |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-bromo-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and condensation. For example, thiazolo-pyridine derivatives are often synthesized via cyclization of substituted precursors using reagents like phosphorus oxychloride at elevated temperatures (120°C) . The sulfonamide group is introduced via nucleophilic substitution or coupling reactions, with intermediates purified using column chromatography. Key steps include:
- Cyclization : Formation of the thiazolo[5,4-b]pyridine core.
- Sulfonylation : Reaction of the amine group with benzenesulfonyl chloride derivatives.
- Bromination : Electrophilic substitution at the para position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Q. How is the compound characterized structurally?
- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:
- IR/NMR : Used to identify functional groups (e.g., sulfonamide S=O stretching at ~1350–1150 cm⁻¹ in IR) and aromatic proton environments .
- X-ray crystallography : Resolves bond lengths and angles (e.g., C–S bonds in thiazole rings: ~1.74–1.76 Å; Br–C bonds: ~1.89–1.91 Å) .
- Mass spectrometry : Confirms molecular weight (e.g., [M+H]⁺ peaks matching theoretical values).
Q. What impurities are commonly observed during synthesis?
- Methodological Answer : Impurities arise from incomplete reactions or side products:
- Unreacted intermediates : Detected via HPLC or TLC.
- Oxidation byproducts : For example, sulfonic acid derivatives formed under prolonged exposure to moisture.
- Halogen displacement : Competing bromination at unintended positions, resolved by optimizing reaction stoichiometry and temperature .
Advanced Research Questions
Q. How can crystallographic data discrepancies between studies be resolved?
- Methodological Answer : Discrepancies in unit cell parameters (e.g., triclinic vs. monoclinic systems) may arise from polymorphism or experimental conditions. To resolve:
- Temperature control : Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts .
- Data refinement : Software like SHELX or OLEX2 refines disorder models (e.g., piperidinyl group disorder in related compounds) .
- Validation tools : Use checkCIF/PLATON to identify outliers in bond angles or torsions.
Q. What strategies optimize the compound’s activity against bacterial enzymes like acps-pptase?
- Methodological Answer : Structural analogs suggest dual-targeting mechanisms:
- Substituent modification : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances binding to enzyme active sites .
- Scaffold hybridization : Combining thiazolo-pyridine and sulfonamide moieties improves membrane permeability .
- In silico docking : Predict binding affinity using software like AutoDock Vina, focusing on key residues (e.g., Ser/Thr kinases) .
Q. How do solvent polarity and reaction time affect Suzuki-Miyaura coupling in derivative synthesis?
- Methodological Answer :
- Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate coupling but may increase side reactions. Mixtures like toluene/ethanol balance reactivity and solubility .
- Catalyst optimization : Pd(PPh₃)₄ or XPhos Pd G3 catalysts improve yields (>80%) with shorter reaction times (2–4 hrs) .
- Monitoring : Use LC-MS to track reaction progress and avoid over-coupling.
Data Contradiction Analysis
Q. Why do different studies report varying yields for the same reaction?
- Resolution : Yield discrepancies often stem from:
- Catalyst purity : Commercial Pd catalysts vary in activity; pre-purification (e.g., via filtration) enhances consistency .
- Oxygen sensitivity : Reactions performed under inert atmospheres (N₂/Ar) prevent catalyst deactivation.
- Scale effects : Milligram-scale reactions may underperform due to inefficient mixing vs. gram-scale .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
